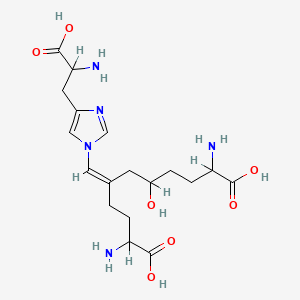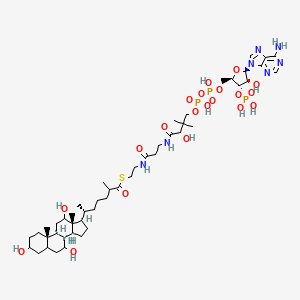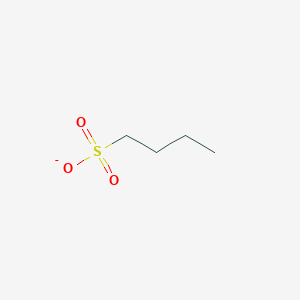
Hydroxyaldol-histidine
Übersicht
Beschreibung
Hydroxyaldol-histidine is a newly discovered crosslinking compound that arises from the condensation of one residue each of allysine, hydroxyallysine, and histidine. It was initially identified in a peptide from a tryptic digest of insoluble calf skin collagen . This compound plays a significant role in the stabilization of collagen fibrils by forming intermolecular crosslinks, which are essential for the tensile strength and structural integrity of collagen .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: Hydroxyaldol-histidine is synthesized through the enzymatic conversion of the ε-amino groups of selected lysyl and hydroxylysyl residues to the aldehydes, allysine, and hydroxyallysine. These aldehydes then combine with the side chains of lysine, hydroxylysine, or histidine to produce the characteristic crosslink . The reaction conditions typically involve enzymatic digestion, such as tryptic digestion, followed by isolation and purification of the resulting peptides.
Industrial Production Methods: Currently, there are no established industrial production methods for this compound due to its recent discovery and the complexity of its synthesis. Most of the production is carried out in research laboratories using enzymatic digestion and peptide isolation techniques .
Analyse Chemischer Reaktionen
Types of Reactions: Hydroxyaldol-histidine primarily undergoes condensation reactions, where aldehyde groups react with amino groups to form stable crosslinks. It does not typically undergo oxidation, reduction, or substitution reactions under normal physiological conditions .
Common Reagents and Conditions: The formation of this compound involves the use of enzymes such as lysyl oxidase, which catalyzes the conversion of lysine residues to allysine and hydroxyallysine. The reaction conditions include enzymatic digestion, typically at physiological pH and temperature .
Major Products: The major product of the condensation reaction involving allysine, hydroxyallysine, and histidine is this compound itself. This compound forms stable crosslinks within collagen fibrils, contributing to their structural integrity .
Wissenschaftliche Forschungsanwendungen
Wirkmechanismus
Hydroxyaldol-histidine exerts its effects by forming stable intermolecular crosslinks within collagen fibrils. The mechanism involves the enzymatic conversion of lysine residues to allysine and hydroxyallysine, followed by condensation with histidine residues. These crosslinks enhance the tensile strength and structural integrity of collagen, making it more resistant to mechanical stress .
Vergleich Mit ähnlichen Verbindungen
Dehydromero-histidine: Another crosslinking compound found in collagen, formed through similar condensation reactions involving lysine and histidine residues.
Dihydroxylysinonorleucine: A crosslinking compound found in collagen, formed through the reaction of hydroxylysine residues.
Uniqueness: Hydroxyaldol-histidine is unique due to its specific formation from allysine, hydroxyallysine, and histidine residues. This specific combination of residues and the resulting crosslinking structure contribute to its distinct role in enhancing the mechanical properties of collagen .
Eigenschaften
IUPAC Name |
(5Z)-2,10-diamino-5-[[4-(2-amino-2-carboxyethyl)imidazol-1-yl]methylidene]-7-hydroxyundecanedioic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H29N5O7/c19-13(16(25)26)3-1-10(5-12(24)2-4-14(20)17(27)28)7-23-8-11(22-9-23)6-15(21)18(29)30/h7-9,12-15,24H,1-6,19-21H2,(H,25,26)(H,27,28)(H,29,30)/b10-7- | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZNGHQRPBUWYFHI-YFHOEESVSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(N=CN1C=C(CCC(C(=O)O)N)CC(CCC(C(=O)O)N)O)CC(C(=O)O)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=C(N=CN1/C=C(/CCC(C(=O)O)N)\CC(CCC(C(=O)O)N)O)CC(C(=O)O)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H29N5O7 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
427.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
57944-40-8 | |
| Record name | Hydroxyaldol-histidine | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0057944408 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![1-[(4-fluorophenyl)methyl]-N-[4-(4-methyl-1-piperazinyl)phenyl]-2-oxo-3H-benzimidazole-5-carboxamide](/img/structure/B1229371.png)
![4-[2-(1-Cyclohexenyl)ethyl]-1-cyclohexyl-3-pyridin-4-ylpiperazine-2,5-dione](/img/structure/B1229374.png)
![[2-[(8R,9R,10S,13R,14S,17S)-10,13-dimethyl-3-oxo-1,2,6,7,8,9,11,12,14,15,16,17-dodecahydrocyclopenta[a]phenanthren-17-yl]-2-oxoethyl] 4-bromobenzenesulfonate](/img/structure/B1229379.png)





![BENZYL[SULFANYL(CARBONOTHIOYL)]AMINE](/img/structure/B1229391.png)



![N-cyclohexyl-2-(5-methyl-2-furanyl)-3-imidazo[1,2-a]pyrimidinamine](/img/structure/B1229395.png)
